molecular formula C15H22N4O3 B5500268 7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Numéro de catalogue B5500268
Poids moléculaire: 306.36 g/mol
Clé InChI: HHCMKDUDRFWEML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Applications De Recherche Scientifique

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , have potential applications as antihypertensive agents. These compounds, when modified with various substituents, have been evaluated for their ability to lower blood pressure, exhibiting properties of alpha-adrenergic blockers. In particular, studies indicate that certain derivatives are primarily alpha 2-adrenoceptor antagonists, while others show more inclination toward alpha 1-adrenoceptor antagonism. This suggests potential therapeutic applications in controlling high blood pressure (Caroon et al., 1981).

Anticancer and Antidiabetic Potential

Further research into the analogs of the spiropyrrolidine and spirothiazolidine families, closely related to the core structure of the compound , has revealed significant anticancer and antidiabetic activities. Specific compounds within this group have demonstrated substantial efficacy against human breast carcinoma and human liver carcinoma cell lines. Additionally, some compounds have exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors when compared to standard antidiabetic drugs (Flefel et al., 2019).

Spiro-fused Heterocyclic Systems

The synthesis and analysis of spiro-fused heterocyclic systems, which include compounds structurally related to 7-[(1-Ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, have been a subject of interest. These compounds exhibit unique properties due to their spiro-fused structures, making them suitable for a variety of applications in medicinal chemistry and drug design. The detailed structural elucidation of these compounds through spectroscopic studies and X-ray analysis contributes to understanding their potential applications (Holzer et al., 2003).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines, which share a similar structural motif with the compound , has led to the development of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have shown significant binding affinity to NK2 receptors and have been evaluated for their potential use in treating bronchoconstriction and other respiratory disorders. The development of these compounds highlights the utility of spiropyrrolidine derivatives in targeting specific receptors in the body (Smith et al., 1995).

Propriétés

IUPAC Name

9-(1-ethyl-5-methylpyrazole-3-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-19-11(2)8-12(16-19)13(20)18-7-5-6-15(10-18)9-17(3)14(21)22-15/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCMKDUDRFWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC3(C2)CN(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.